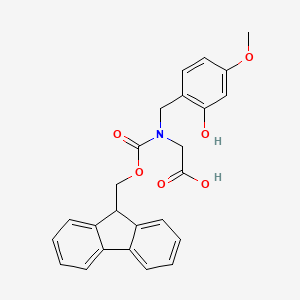

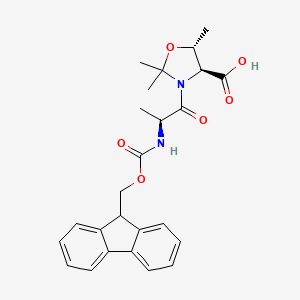

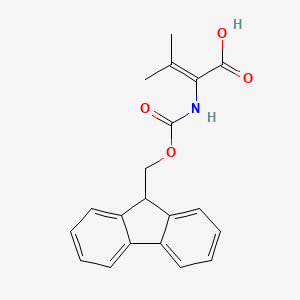

(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride

货号 B613675

CAS 编号:

128719-65-3

分子量: 324.81

InChI 键: PPMKMWFCZLRHLB-QRPNPIFTSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds with the tert-butoxycarbonyl (Boc) group can be achieved using various methods. One such method involves the use of oxalyl chloride in methanol for the selective deprotection of the N-Boc group from a structurally diverse set of compounds . Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .Chemical Reactions Analysis

The N-tert-butyloxycarbonyl (N-Boc) group in compounds can be selectively deprotected using oxalyl chloride in methanol. The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .科学研究应用

合成和衍生物形成

这种化合物在复杂分子的合成中发挥着关键作用,包括肽和修饰的氨基酸,这归功于其功能和反应基团。它作为多种合成途径中的起点或中间体,有助于将胍基团引入目标分子并在合成过程中保护氨基团。例如,在制备胍基化衍生物和环化合物中的应用展示了它在化学合成中的多功能性 (Jahani et al., 2011),(Heydari et al., 2007)。

催化和保护策略

它的应用延伸到催化和作为氨基酸衍生物和肽的保护基。这种化合物参与需要氨基团的选择性保护的过程,使化学家能够在不影响其他功能基团的情况下操纵分子。这在肽合成中尤为重要,其中选择性保护和去保护是至关重要的 (Kraus et al., 2006),(Wester et al., 2021)。

属性

IUPAC Name |

(2S)-6-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N4O4.ClH/c1-12(2,3)20-11(19)16-8(9(17)18)6-4-5-7-15-10(13)14;/h8H,4-7H2,1-3H3,(H,16,19)(H,17,18)(H4,13,14,15);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMKMWFCZLRHLB-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680907 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-(diaminomethylidene)-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride | |

CAS RN |

128719-65-3 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-(diaminomethylidene)-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

Fmoc-allo-Thr(tBu)-ODhbt

267882-90-6

Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH

252554-79-3

(2S,3S)-Fmoc-abu(3-n3)-oh

131669-42-6

![Fmoc-[D]Ala-OH](/img/structure/B613610.png)

![Fmoc-[D]Leu-OH](/img/structure/B613611.png)

![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)